4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a unique structure combining a pyridine ring, an azetidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common synthetic route involves the following steps:
Preparation of 1-benzylpiperidine: This can be achieved through the reductive amination of benzylamine with 4-piperidone.
Synthesis of azetidine intermediate: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Formation of the final compound: The azetidine intermediate is then reacted with 4-hydroxypyridine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of partially or fully reduced derivatives.
Scientific Research Applications
4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperidine: Shares the piperidine ring but lacks the azetidine and pyridine rings.
4-hydroxypyridine: Contains the pyridine ring but lacks the piperidine and azetidine rings.
Azetidine derivatives: Compounds with the azetidine ring but different substituents.
Uniqueness
4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
4-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-4-17(5-3-1)14-22-12-8-18(9-13-22)23-15-20(16-23)24-19-6-10-21-11-7-19/h1-7,10-11,18,20H,8-9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUBOGNNUXTAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)OC3=CC=NC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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